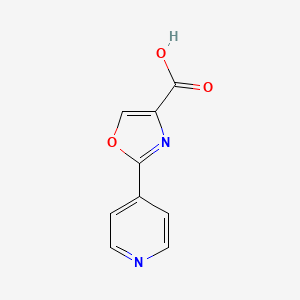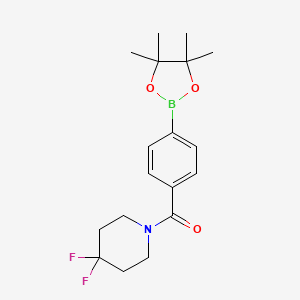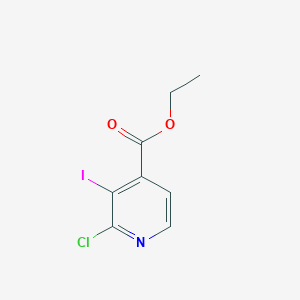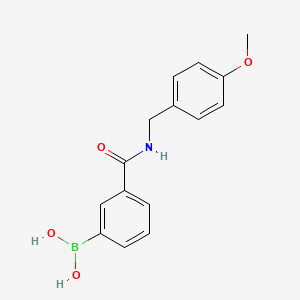
(3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid
Overview
Description
The compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C15H16BNO4 . It has a molecular weight of 285.11 .
Molecular Structure Analysis
The InChI code forThis compound is 1S/C15H16BNO4/c1-21-14-7-5-11 (6-8-14)10-17-15 (18)12-3-2-4-13 (9-12)16 (19)20/h2-9,19-20H,10H2,1H3, (H,17,18) . This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involvingThis compound are not mentioned in the search results, boronic acids are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Physical And Chemical Properties Analysis
The compoundThis compound has a molecular weight of 285.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Synthetic Chemistry Applications
- Synthesis of Carba-analogues of Antimitotic Myoseverin : (Hocek, Votruba, & Dvořáková, 2003) used 4-methoxyphenylboronic acid in synthesizing carba-analogues of myoseverin, an antimitotic compound, demonstrating its use in creating biologically active molecules. Details.
- Development of HGF-Mimetic Agents : Research by Das, Tang, & Sanyal (2011) involved synthesizing boron-containing derivatives, including 4-methoxybenzyl compounds, as potential HGF-mimetic agents, highlighting its role in developing therapeutic agents. Details.
Material Science and Nanotechnology
- Optical Modulation in Carbon Nanotubes : Mu et al. (2012) studied phenyl boronic acids, including 4-methoxybenzyl variants, for their ability to modulate optical properties of carbon nanotubes, an essential aspect in developing sensors and electronic devices. Details.
- Fluorescence Sensors for Carbohydrates : Fang et al. (2020) developed long-wavelength fluorescent sensors using boronic acid derivatives, indicating their potential in chemical biology and diagnostics. Details.
Biological and Biochemical Studies
- Multifunctional Compounds Study : Zhang et al. (2017) explored the structure of multifunctional compounds involving 4-boronophenyl derivatives, showing their application in understanding complex molecular interactions. Details.
- Investigation of Boronic Acid-Diol Condensations : A study by Valenzuela et al. (2022) used phenyl boronic acids for understanding diol binding, crucial for medical diagnostics and biochemical studies. Details.
Mechanism of Action
Target of Action
The primary target of the compound (3-((4-Methoxybenzyl)carbamoyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the SM coupling reaction . The compound contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction, in which the compound plays a key role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action of the compound.
properties
IUPAC Name |
[3-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHSWLXHDJCBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

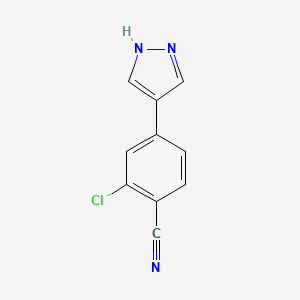
![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)
![Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1399642.png)

![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)

![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)
![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)

